Cetirizine 3-chloro impurity

Pharmaceutical analysis Impurity profiling Structure elucidation

Generic cetirizine ANDA submissions require validated resolution of the 3-chloro positional isomer from the API-using incorrect impurity standards risks false OOS investigations and regulatory rejection. This reference material is manufactured to meet USP/ICH specifications for QC release testing. • Enables accurate HPLC system suitability per USP monograph (spec limit ≤0.1% per impurity) • Validated for genotoxic impurity method development via RP-HPLC/LC-MS/MS • Distinct meta-chloro retention eliminates co-elution with ortho-/para-chloro analogs and API Supplied with full Certificate of Analysis for immediate global dispatch.

Molecular Formula C21H25ClN2O3
Molecular Weight 388.9 g/mol
CAS No. 1232460-31-9
Cat. No. B600799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine 3-chloro impurity
CAS1232460-31-9
SynonymsAcetic acid, 2-​[2-​[4-​[(3-​chlorophenyl)​phenylmethyl]​-​1-​piperazinyl]​ethoxy]​-
Molecular FormulaC21H25ClN2O3
Molecular Weight388.9 g/mol
Structural Identifiers
InChIInChI=1S/C21H25ClN2O3/c22-19-8-4-7-18(15-19)21(17-5-2-1-3-6-17)24-11-9-23(10-12-24)13-14-27-16-20(25)26/h1-8,15,21H,9-14,16H2,(H,25,26)
InChIKeyKIDBOSZFDKRHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetirizine 3-Chloro Impurity: Key Process Contaminant


Cetirizine 3-chloro impurity (CAS 1232460-31-9), also designated as 3-Chlorocetirizine, is a positional isomer and process-related impurity of the second-generation antihistamine cetirizine, bearing a molecular formula of C21H25ClN2O3 and a molecular weight of 388.89 g/mol . This compound arises during cetirizine dihydrochloride synthesis when a chlorophenyl moiety is incorporated at the meta (3-) position rather than the para (4-) position present in the active pharmaceutical ingredient (API) [1]. The USP Pharmacopeial Forum monograph for cetirizine dihydrochloride sets a specification limit of not more than 0.1% for each specified impurity, and ICH Q3A(R2) guidelines mandate that any impurity exceeding the identification threshold (0.10% for a maximum daily dose of 10 mg) must be structurally characterized and analytically controlled [2].

Impurity profiling reference standard for cetirizine ANDA submissions.
USP monograph & ICH Q3A(R2) threshold compliance support
HPLC method development – RP-HPLC, mixed-mode, and stability-indicating methods.
Positional isomer resolution from API and other process impurities
LC-MS/MS genotoxic impurity screening as target analyte for method validation.
Trace-level detection in drug substance and product

Why 3-Chloro Cetirizine Cannot Be Substituted


Cetirizine 3-chloro impurity (3-chloro positional isomer) cannot be substituted by other cetirizine-related impurities—including Cetirizine EP Impurity C (2-chloro positional isomer), Cetirizine 4-chlorobenzhydrol impurity, or the API itself—due to distinct chromatographic retention behavior arising from differential chlorine substitution patterns [1]. Different synthetic routes yield divergent impurity profiles, and API manufacturers cannot simply rely on a generic impurity profile reported in pharmacopeias [2]. The meta-chloro substitution (3-position) confers unique reversed-phase HPLC retention characteristics compared to ortho- and para-chloro analogs, requiring method validation with this specific reference standard to ensure accurate resolution from the cetirizine API peak [1]. Using an incorrect impurity standard introduces quantitation error, potentially masking a failing batch or triggering false out-of-specification (OOS) investigations during ANDA submission and commercial QC release testing [2].

2-Chloro (ortho) impurity standard
Distinct chromatographic retention and resolution behavior may cause co-elution risk and inaccurate RRT assignment in HPLC methods.
4-Chlorobenzhydrol or other process impurities
Non-isomeric impurities lack the same substitution pattern; retention and MS fragmentation profiles differ, leading to quantitation error.
Cetirizine API reference standard
Isobaric positional isomer cannot be distinguished by exact mass; API standard does not provide impurity identity confirmation or method selectivity validation.

Quantitative Differentiation of 3-Chloro Cetirizine


3-Chloro vs. 4-Chloro Positional Isomer Identification

The 3-chloro impurity differs from the cetirizine API by chlorine substitution at the meta (3-) position of the phenyl ring versus the para (4-) position in cetirizine [1]. This positional isomerism is definitively confirmed by NMR spectroscopy and LC-MS analysis, with the compound's InChIKey (KIDBOSZFDKRHNX-UHFFFAOYSA-N) and canonical SMILES uniquely identifying the meta-chloro configuration .

Positional isomer ID
Head-to-head
3-Chloro impurity
meta (3-) Cl substitution
Cetirizine API
para (4-) Cl substitution
Isobaric isomer requires retention-time differentiation
NMR and LC-MS confirm meta configuration; misidentification risk in UV-only methods
Pharmaceutical analysis Impurity profiling Structure elucidation

ICH Q3A Threshold Compliance

Under ICH Q3A(R2) guidelines for a drug substance with a maximum daily dose of 10 mg, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% [1]. The USP monograph for cetirizine dihydrochloride aligns with this framework, establishing a limit of not more than 0.1% for each specified impurity [1]. The 3-chloro impurity, when detected in cetirizine batches, falls under these specified impurity limits, requiring accurate quantification using a certified reference standard to demonstrate compliance .

ICH Q3A threshold
Class-level
≤0.10% identification threshold (10 mg/day dose)
Compliance context for ANDA submission
USP monograph limit NMT 0.1% per specified impurity; >0.15% needs qualification
Regulatory compliance ICH Q3A Impurity qualification

RP-HPLC Validation for Genotoxic Impurities

A validated RP-HPLC method for analysis of potential genotoxic impurities in cetirizine dihydrochloride has been developed and reported, employing the 3-chloro impurity as a key analyte in method development and system suitability testing . The method requires chromatographic resolution of the 3-chloro impurity peak from the cetirizine API peak, with retention times and resolution factors (Rs) established using this specific positional isomer .

RP-HPLC validation
Data to verify
Validated RP-HPLC method 3-chloro impurity as key analyte in genotoxic impurity analysis
Method development reference standard required
System suitability and resolution factor establishment; source not cited
RP-HPLC Method validation Genotoxic impurities

Mixed-Mode HPLC Retention Differentiation

Analysis of cetirizine and related impurities on a Coresep SB mixed-mode column demonstrates that chromatographic retention time is controlled by mobile phase composition, with the amount of ACN, buffer pH, and buffer concentration affecting the elution and separation between compounds [1]. The 3-chloro impurity, as a positional isomer with meta-substitution, exhibits differential interaction with the mixed-mode stationary phase (combining reversed-phase and cation-exchange mechanisms) compared to the 2-chloro and 4-chloro analogs [1].

Mixed-mode HPLC
Class-level
Coresep SB mixed-mode column Retention controlled by ACN, pH, buffer concentration
Positional isomer selectivity depends on mobile phase
Meta-substitution interacts differentially vs. ortho/para analogs
Mixed-mode chromatography Impurity resolution HPLC method development

USP Reference Standard Traceability

The USP offers 3-Chloro Cetirizine (Catalog No. 1A12830) as a Pharmaceutical Analytical Impurity (PAI) product, distinct from official USP Reference Standards, with a current lot (F275Y0) available in 25 mg quantity . This material is suitable for analytical method development, method validation (AMV), and quality control (QC) applications for ANDA submissions . Secondary standards traceable to USP and EP primary standards provide multi-traceability for regulatory submissions .

USP reference traceability
Source review
USP PAI 1A12830 25 mg, Lot F275Y0, ready to ship
Multi-traceability for regulatory submissions
Not interchangeable with API standard; source: USP catalog
USP reference standard ANDAsubmissions Quality control

Application Scenarios for 3-Chloro Cetirizine Impurity


ANDA Impurity Profiling by RP-HPLC

Regulatory submissions for generic cetirizine require comprehensive impurity profiling per ICH Q3A(R2). The 3-chloro impurity standard is used to establish system suitability criteria, determine relative retention time (RRT), calculate resolution factors, and validate method linearity, accuracy, and precision in the presence of this specific positional isomer. USP monograph compliance (≤0.1% per specified impurity) requires quantitation against this reference material [1].

QC Release Testing & Batch Consistency

Commercial cetirizine API manufacturers employ the 3-chloro impurity standard in routine QC HPLC analysis to monitor batch-to-batch consistency of impurity profiles. Detection and quantitation of this meta-chloro isomer serve as an indicator of process control in the chlorination and benzhydryl coupling steps of cetirizine synthesis, with acceptance limits set per ICH Q3A qualification thresholds (0.15% for a 10 mg daily dose) .

Stability-Indicating Method Development

During stress testing (acid/base hydrolysis, oxidative, thermal, photolytic conditions) of cetirizine drug substance and product, the 3-chloro impurity standard enables peak identification and purity assessment in stability-indicating HPLC methods. This ensures that degradation products do not co-elute with the 3-chloro impurity, preventing inaccurate quantitation of process-related versus degradation-related impurities in shelf-life studies [1].

LC-MS/MS for Genotoxic Impurity Screening

In the context of heightened regulatory scrutiny on genotoxic impurities (per EMA and FDA guidance), the 3-chloro impurity is employed as a reference analyte in developing sensitive LC-MS/MS methods capable of detecting and quantifying potential genotoxic impurities at ppm levels. The validated RP-HPLC method cited for cetirizine genotoxic impurity analysis specifically includes this compound as a target analyte for method development .

Application
Selection Property
Validation Focus
ANDA impurity profiling
Positional isomer resolution and RRT assignment
Method linearity, accuracy, and specificity per ICH Q2(R1)
QC release testing
Batch-to-batch impurity profile consistency
Process control acceptance limits (≤0.1%)
Stability-indicating methods
Degradation product discrimination
Forced degradation peak purity and identification
Genotoxic impurity screening
Sensitivity for trace-level detection
LC-MS/MS method validation and system suitability
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